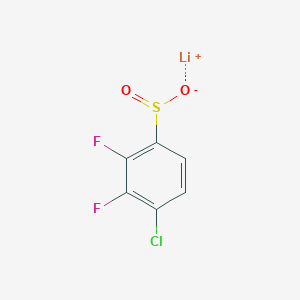

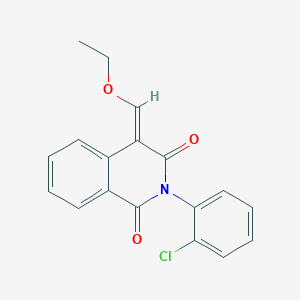

![molecular formula C16H12F3N3O4 B2362624 N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea CAS No. 303995-28-0](/img/structure/B2362624.png)

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methoxy-N-methyl-N’-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group has made these compounds important targets in pharmaceuticals and agrochemicals . The biological properties of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethoxy group, which is known for its electron-withdrawing effects and high lipophilicity . This group is attached to a chromeno[2,3-b]pyridin-3-yl]urea moiety, forming a complex structure.Applications De Recherche Scientifique

1. Industrial and Biological Properties

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea belongs to a class of compounds with significant industrial, biological, and medicinal properties. A study by Ryzhkova et al. (2023) explored the multicomponent reaction of similar chromeno[2,3-b]pyridine derivatives, highlighting their potential in these areas. Their ADME (absorption, distribution, metabolism, and excretion) properties were also assessed, indicating their relevance in pharmacokinetics (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

2. Biomedical Applications

In 2018, Elinson et al. described a multicomponent reaction leading to the formation of chromeno[2,3-b]pyridine derivatives, including those with 3-trifluoromethyl-2-pyrazolin-5-one fragments. These compounds were highlighted as promising for different biomedical applications, demonstrating the compound's versatility in medical research (Elinson et al., 2018).

3. Antimicrobial Activity

Yunnikova et al. (2013) investigated the antimicrobial activity of derivatives of chromeno[2,3-b]pyridine, which are structurally related to this compound. Their findings indicated that these compounds exhibit inhibitory effects on various microbial cultures, such as Candida albicans and Staphylococcus aureus, underlining their potential in antimicrobial research (Yunnikova, Gorokhov, Makhova, & Aleksandrova, 2013).

Orientations Futures

The trifluoromethoxy group is an important target in pharmaceuticals and agrochemicals, and the late-stage and selective fluorination reaction of organic molecules has received significant attention . It is expected that many novel applications of trifluoromethoxy-containing compounds will be discovered in the future .

Propriétés

IUPAC Name |

1-methoxy-1-methyl-3-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O4/c1-22(25-2)15(24)20-10-7-9-12(23)8-5-3-4-6-11(8)26-14(9)21-13(10)16(17,18)19/h3-7H,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELKUTDTCQRAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

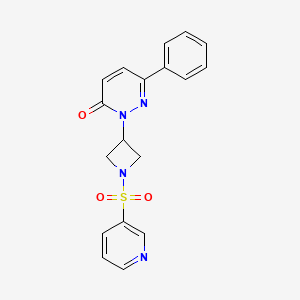

![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)

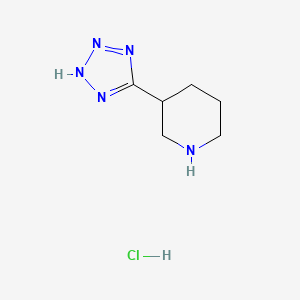

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2362544.png)

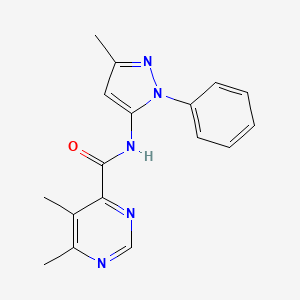

![2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2362552.png)

![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)

![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)

![5-bromo-2-chloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2362564.png)